Estrogen Receptor Binding Affinity: 11β-MeOE2 vs. 17β-Estradiol
In competitive radiometric binding assays using rat uterine cytosol, 11β-Methoxyestradiol consistently demonstrates a relative binding affinity (RBA) of approximately 86% when normalized to 17β-estradiol (set at 100%) [1]. This value positions the compound distinctly below the natural ligand but well above many other synthetic estrogens. For comparison, moxestrol (11β-methoxy-17α-ethynylestradiol) exhibits an RBA of 185%, while the endogenous metabolite 2-methoxyestradiol shows substantially lower ER affinity (RBA < 1%) [1]. The precise 86% RBA of 11β-MeOE2 makes it an ideal 'high-affinity but sub-maximal' reference ligand for assays where the extreme affinity of moxestrol or the low affinity of 2-methoxyestradiol would confound interpretation.
| Evidence Dimension | Relative binding affinity for estrogen receptor (ERα) |
|---|---|
| Target Compound Data | RBA = 86 (estradiol = 100) |
| Comparator Or Baseline | 17β-Estradiol: RBA = 100; Moxestrol: RBA = 185; 2-Methoxyestradiol: RBA < 1 |
| Quantified Difference | 11β-MeOE2 binds with 14% lower affinity than estradiol; 2.15-fold lower than moxestrol; >86-fold higher than 2-methoxyestradiol |
| Conditions | Competitive radiometric binding assay, rat uterine cytosol, 25°C |
Why This Matters
This intermediate affinity permits competitive displacement studies with the native hormone without the stoichiometric complications of ultra-high-affinity ligands, enabling more accurate Ki determinations in compound library screens.
- [1] Wikipedia contributors. 11β-Methoxyestradiol. Wikipedia, The Free Encyclopedia. Archived from the original on 18 November 2021. View Source
